N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
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Overview
Description
N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide typically involves multiple steps, starting from the preparation of the pyridazine core. The process often includes:
Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyridazine core.
Benzylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Zardaverine: A pyridazine derivative with anti-platelet activity.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide with a pyridazine core.
Uniqueness
N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide stands out due to its unique combination of a pyridazine core with a piperidine ring and fluorophenyl group. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O/c30-25-13-11-23(12-14-25)27-15-16-28(32-31-27)33-19-17-24(18-20-33)29(35)34(26-9-5-2-6-10-26)21-22-7-3-1-4-8-22/h1-16,24H,17-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOYWDGFKMULOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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